molecular formula C10H7NOS B1367665 5-Phenyl-1,3-thiazole-2-carbaldehyde CAS No. 862494-59-5

5-Phenyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B1367665
CAS No.: 862494-59-5
M. Wt: 189.24 g/mol
InChI Key: KOEXIFWBDMYROV-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-thiazole-2-carbaldehyde is an organic compound with the molecular formula C10H7NOS. It is a thiazole derivative, characterized by a phenyl group attached to the thiazole ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,3-thiazole-2-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and repair. The interaction with topoisomerase II can lead to the formation of DNA double-strand breaks, which can ultimately result in cell death . Additionally, this compound can participate in nucleophilic addition reactions due to the presence of the aldehyde group, making it a valuable intermediate in organic synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce a G2 cell cycle arrest, leading to the inhibition of cell proliferation . Furthermore, this compound can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt the energy production pathways within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as DNA and proteins. The aldehyde group of the compound can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of stable adducts . This binding can result in the inhibition of enzyme activity or the alteration of protein function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in research. This compound is relatively stable when stored at low temperatures, such as in a refrigerator . Over time, it can undergo degradation, leading to the formation of by-products that may affect its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts the aldehyde group to a carboxylic acid . This metabolic conversion can influence the compound’s biological activity and its interaction with other biomolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by its lipophilicity, which determines its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus can enhance its ability to interact with DNA and transcription factors, leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-thiazole-2-carbaldehyde typically involves the reaction of 2-aminothiophenol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Phenyl-1,3-thiazole-2-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3-thiazole-2-carboxylic acid
  • 5-Phenyl-1,3-thiazole-2-methanol
  • 2-Phenylthiazole

Uniqueness

5-Phenyl-1,3-thiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its carboxylic acid or alcohol analogs. This versatility makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

5-phenyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEXIFWBDMYROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862494-59-5
Record name 5-phenyl-1,3-thiazole-2-carbaldehyde
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